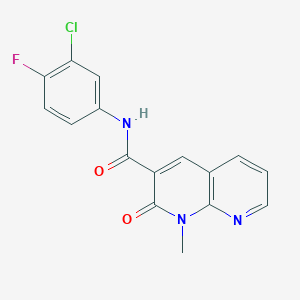

N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11ClFN3O2 and its molecular weight is 331.73. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research into the naphthyridine class of compounds, closely related to the chemical structure of N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has highlighted their potential as potent antibacterial agents. Studies have shown that modifications to the naphthyridine core structure can lead to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the introduction of specific substituents at certain positions on the naphthyridine ring system has been found to enhance antibacterial potency, with certain compounds demonstrating activity superior to known antibacterial agents such as enoxacin (Egawa et al., 1984).

Antitumor Agents

Further modifications to the naphthyridine framework have yielded derivatives with promising antitumor activities. Research has focused on altering substituents at various positions on the naphthyridine core to investigate structure-activity relationships (SARs) with respect to their cytotoxic effects on tumor cell lines. This approach has led to the identification of naphthyridine derivatives with potent cytotoxic activity against a range of tumor cell lines, suggesting their potential utility as antitumor agents (Tsuzuki et al., 2004).

Anti-inflammatory and Anticancer Potential

Compounds based on the naphthyridine scaffold have also been explored for their dual anti-inflammatory and anticancer properties. Some derivatives have shown high cytotoxicity against cancer cell lines and have been found to inhibit the secretion of pro-inflammatory cytokines. These findings indicate that naphthyridine derivatives could serve as dual-function agents, offering both anticancer and anti-inflammatory effects, which could be advantageous in the treatment of diseases where inflammation plays a key role in the progression of cancer (Madaan et al., 2013).

Bladder Function Disorders

The modification of the naphthyridine core to include specific substituents has led to compounds that exhibit antagonistic activity against the tachykinin NK(1) receptor. Such compounds have shown effects on bladder functions in preclinical models, suggesting their potential application in the treatment of bladder function disorders. These findings underscore the versatility of the naphthyridine scaffold in generating biologically active molecules that can target a range of receptors and enzymes involved in various disease states (Natsugari et al., 1999).

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby interrupting the signaling in target cancer cells with mutated and overactive EGFR .

Biochemical Pathways

The compound’s action on the EGFR tyrosine kinase affects various biochemical pathways. By inhibiting EGFR, it disrupts the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This disruption can lead to downstream effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. By inhibiting the EGFR tyrosine kinase, the compound disrupts the signaling pathways that promote cell growth and survival .

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-10-4-5-13(18)12(17)8-10/h2-8H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMLWCRDHUAOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2513852.png)

![1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2513853.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513865.png)

![Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2513866.png)

![6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol](/img/structure/B2513867.png)

![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)

![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)